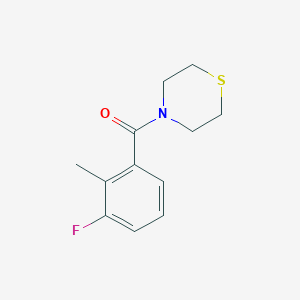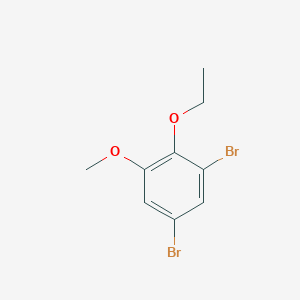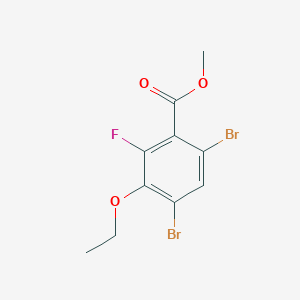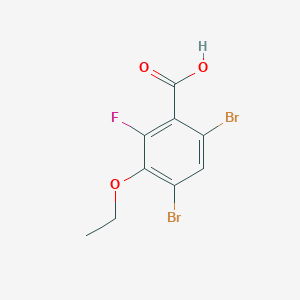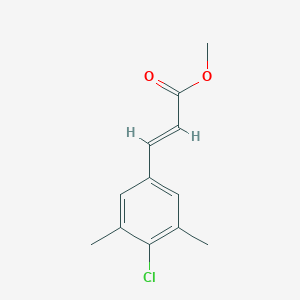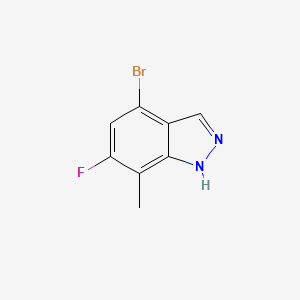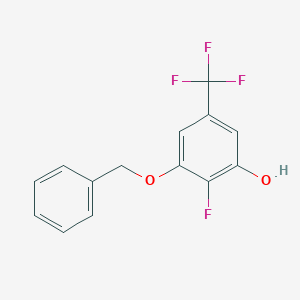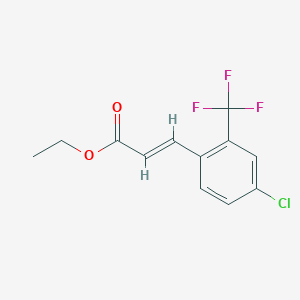
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, also known as ETCPA, is a chemical compound that has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies.
科学的研究の応用
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies. It has also been used as a model compound for studying the properties of other compounds, such as the properties of polymersization.
作用機序
The mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other compounds in order to form chemical bonds. This is believed to be the primary mechanism of action for (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate in chemical syntheses and biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate are not well understood. However, it is believed that the compound may have some effect on the activity of enzymes and other proteins in the body. It is also possible that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate may have some effect on the metabolism of other compounds, such as hormones and neurotransmitters.
実験室実験の利点と制限
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has several advantages as a reagent in laboratory experiments. It is a relatively stable compound and is not easily degraded under normal laboratory conditions. It is also relatively inexpensive and readily available, making it an attractive option for laboratory experiments. However, it is important to note that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is a relatively reactive compound and should be handled with caution.
将来の方向性
There are a number of potential future directions for research involving (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate. One potential direction is to investigate the biochemical and physiological effects of the compound on different organisms. Additionally, further research could be done to investigate the mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and to identify potential applications for the compound in the pharmaceutical and biotechnological fields. Finally, further research could be done to investigate the potential uses of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate as a catalyst in chemical syntheses and biochemical reactions.
合成法
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is synthesized through a process called Friedel-Crafts alkylation, which involves the reaction of a compound containing an alkyl group with a compound containing an aromatic ring. In the case of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, the alkyl group is ethyl and the aromatic ring is 4-chloro-2-(trifluoromethyl)phenyl. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction produces a compound with an ethyl acrylate group and a 4-chloro-2-(trifluoromethyl)phenyl group, which is (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate.
特性
IUPAC Name |
ethyl (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXUHVQGQNDCC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

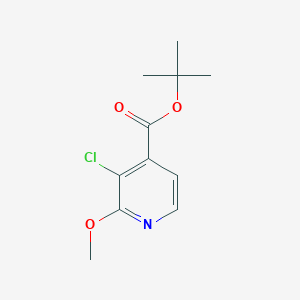

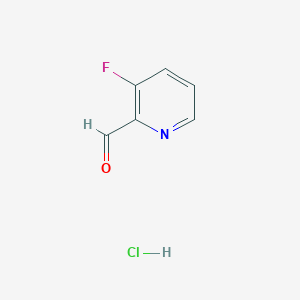
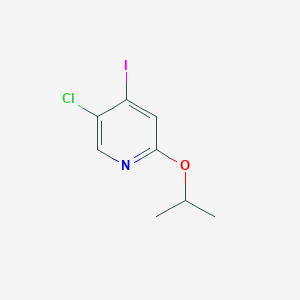
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)

